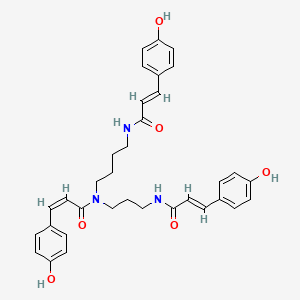
Hexuronic acid, 4-deoxy-5-keto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexuronic acid, 4-deoxy-5-keto-, is a derivative of hexuronic acids, which are a class of sugar acids derived from hexoses. These compounds play a significant role in various biochemical pathways, particularly in the metabolism of microorganisms. Hexuronic acids such as D-galacturonic acid and D-glucuronic acid are commonly found in plant biomass and are integral components of pectin and other polysaccharides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexuronic acid, 4-deoxy-5-keto-, can be synthesized through the oxidative pathway of hexuronic acids. This pathway involves multiple enzymatic steps, including isomerization, reduction, and oxidation . The key enzyme in this process is keto-deoxy glucarate dehydratase/decarboxylase, which catalyzes the dehydration and decarboxylation of keto-deoxy glucarate to produce α-keto-glutarate semialdehyde .
Industrial Production Methods
Industrial production of hexuronic acid, 4-deoxy-5-keto-, often involves the use of renewable biogenic resources such as lignocellulosic hydrolysates. These substrates are rich in hexoses and pentoses, which can be converted into hexuronic acids through microbial fermentation processes . The use of crude extracts and optimized bioproduction platforms allows for efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexuronic acid, 4-deoxy-5-keto-, undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative pathway generates α-keto-glutarate, which is a direct link to the citric acid cycle . The compound can also be reduced to 2-keto-3-deoxy-D-gluconate by a specific reductase .
Common Reagents and Conditions
Common reagents used in the reactions of hexuronic acid, 4-deoxy-5-keto-, include potassium phosphate and bromothymol blue for pH-shift assays . The reactions are typically carried out under ambient temperature and aqueous conditions, making them suitable for industrial applications .
Major Products
The major products formed from the reactions of hexuronic acid, 4-deoxy-5-keto-, include α-keto-glutarate semialdehyde and 2-keto-3-deoxy-D-gluconate . These intermediates are crucial for various metabolic pathways and can be further converted into valuable chemicals and biofuels.
Wissenschaftliche Forschungsanwendungen
Hexuronic acid, 4-deoxy-5-keto-, has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of hexuronic acid, 4-deoxy-5-keto-, involves its conversion into α-keto-glutarate semialdehyde through the action of keto-deoxy glucarate dehydratase/decarboxylase . This intermediate then enters the citric acid cycle, where it is further metabolized to generate energy and building blocks for cellular processes . The compound’s effects are mediated through its interactions with specific enzymes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Hexuronic acid, 4-deoxy-5-keto-, can be compared with other similar compounds such as D-galacturonic acid, D-glucuronic acid, and 4-deoxy-L-erythro-5-hexoseulose uronic acid . While all these compounds are hexuronic acids, hexuronic acid, 4-deoxy-5-keto-, is unique due to its specific structural modifications and its role in the oxidative pathway . This uniqueness makes it a valuable compound for various biochemical and industrial applications.
List of Similar Compounds
- D-galacturonic acid
- D-glucuronic acid
- 4-deoxy-L-erythro-5-hexoseulose uronic acid
Eigenschaften
CAS-Nummer |
116696-68-5 |
|---|---|
Molekularformel |
C6H8O6 |
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
4,5-dihydroxy-2,6-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12) |
InChI-Schlüssel |
IMUGYKFHMJLTOU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)





![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
